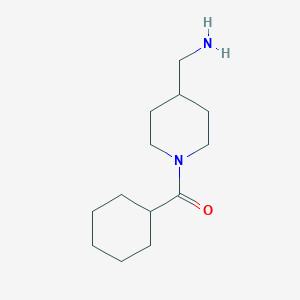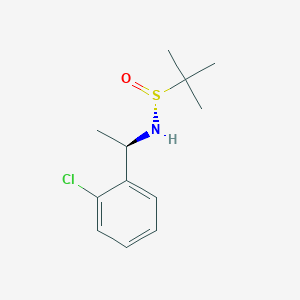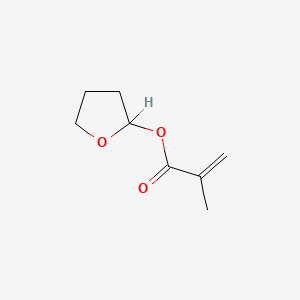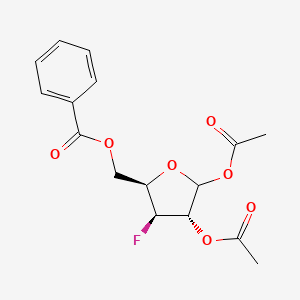
(1-Cyclohexanecarbonylpiperidin-4-yl)methanamine
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common name, CAS number, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research .
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to create the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, molar mass, and chemical stability .Wissenschaftliche Forschungsanwendungen
Novel Aryloxyethyl Derivatives as Antidepressants
A study by Sniecikowska et al. (2019) designed novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists, indicating a new direction for antidepressant drug candidates. These compounds exhibited high receptor affinity and selectivity, favorable drug-like properties, and significant antidepressant-like activity in vivo, suggesting their potential as promising drug candidates for depression treatment (Sniecikowska et al., 2019).
Asymmetric Synthesis of Aminoalkyl Piperidines
Froelich et al. (1996) described the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using a derivative similar to (1-Cyclohexanecarbonylpiperidin-4-yl)methanamine. This synthesis pathway highlights the compound's utility in creating structurally diverse and potentially biologically active piperidine derivatives, which could be applied in various pharmacological contexts (Froelich et al., 1996).
Catalytic Applications of Quinazoline-Based Complexes
Karabuğa et al. (2015) synthesized a quinazoline-based complex starting from glycine, which underwent efficient transfer hydrogenation reactions. This study demonstrates the catalytic capabilities of compounds structurally related to (1-Cyclohexanecarbonylpiperidin-4-yl)methanamine, indicating their potential application in synthetic chemistry and industrial processes (Karabuğa et al., 2015).
Exploration of Diiron(III) Complexes in Catalysis
Research by Sankaralingam and Palaniandavar (2014) explored diiron(III) complexes with ligands structurally akin to (1-Cyclohexanecarbonylpiperidin-4-yl)methanamine for their ability to catalyze selective hydroxylation of alkanes. This study underscores the potential of such compounds in mimicking the enzymatic activity of methane monooxygenases, offering insights into their applications in synthetic and bio-inspired catalysis (Sankaralingam & Palaniandavar, 2014).
Palladium(II) and Platinum(II) Complexes in Anticancer Research
A study by Mbugua et al. (2020) developed palladium(II) and platinum(II) complexes using Schiff base ligands related to (1-Cyclohexanecarbonylpiperidin-4-yl)methanamine. These complexes showed promising anticancer activity against various human carcinoma cell lines, suggesting their potential in developing new anticancer therapeutics (Mbugua et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-cyclohexylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h11-12H,1-10,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGGUIKYZRVCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B3106432.png)

![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B3106452.png)




![Pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B3106476.png)


